

HSK0935: A Preclinical Technical Guide

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Compound of Interest		
Compound Name:	HSK0935	
Cat. No.:	B607982	Get Quote

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Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. Developed for the potential treatment of type 2 diabetes, **HSK0935** has demonstrated promising preclinical activity, characterized by its strong inhibitory effect on SGLT2 and subsequent promotion of urinary glucose excretion. This technical guide provides a comprehensive overview of the available preclinical data on **HSK0935**, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

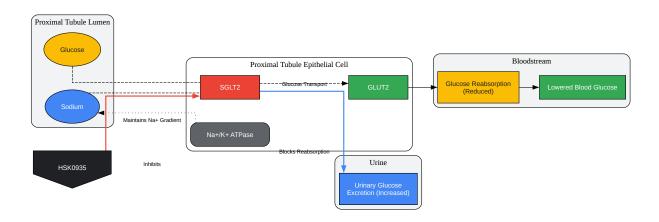
HSK0935 exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, **HSK0935** effectively reduces the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a lowering of blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for type 2 diabetes.

Signaling Pathway

The inhibition of SGLT2 by **HSK0935** directly impacts glucose and sodium transport in the renal tubules. This primary action can lead to a cascade of downstream effects that contribute to



glycemic control and potentially other systemic benefits.



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Caption: Mechanism of action of HSK0935 via SGLT2 inhibition.

Preclinical Data In Vitro Activity

HSK0935 has been shown to be a highly potent and selective inhibitor of human SGLT2 (hSGLT2). The following table summarizes its in vitro inhibitory activity.



Target	IC50 (nM)	Selectivity (fold) vs hSGLT1
hSGLT2	1.3	843
hSGLT1	>1000	-

Table 1: In Vitro Inhibitory Activity of **HSK0935**. Data derived from in vitro assays measuring the inhibition of glucose uptake in cells expressing human SGLT1 or SGLT2.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of **HSK0935** in promoting urinary glucose excretion, a key indicator of SGLT2 inhibition.

Animal Model	Dose	Route of Administration	Endpoint	Result
Sprague-Dawley Rats	Not specified	Oral	Urinary Glucose Excretion	Robust Increase
Rhesus Monkeys	Not specified	Oral	Urinary Glucose Excretion	Significant Increase

Table 2: Summary of In Vivo Efficacy of **HSK0935**. These studies highlight the potent glucosuric effect of **HSK0935** in both rodent and non-human primate models. Detailed doseresponse data would be available in the full preclinical study reports.

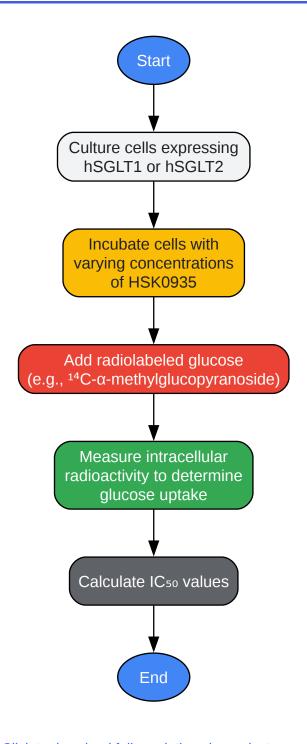
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the general methodologies employed in the preclinical evaluation of **HSK0935**.

In Vitro SGLT Inhibition Assay

The inhibitory activity of **HSK0935** on hSGLT1 and hSGLT2 was likely determined using a cell-based assay.





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Caption: General workflow for in vitro SGLT inhibition assay.

Protocol Details:

 Cell Lines: CHO or HEK293 cells stably transfected with and expressing human SGLT1 or SGLT2.

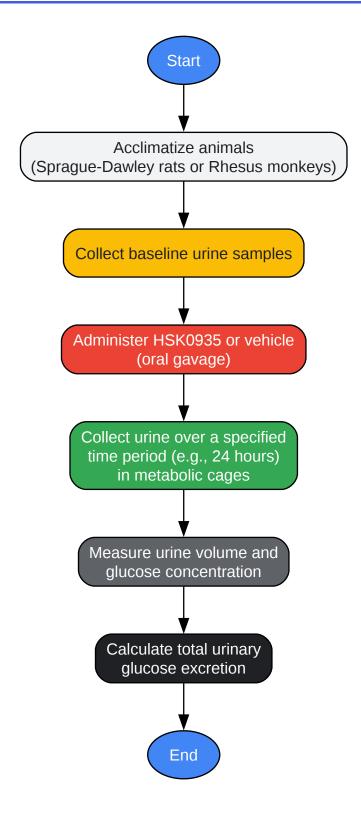


- Compound Preparation: HSK0935 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- · Assay Procedure:
 - Cells are seeded in microplates and grown to confluence.
 - The cells are washed with a sodium-containing buffer.
 - HSK0935 at various concentrations is added to the cells and incubated for a defined period.
 - A radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) is added, and the uptake is allowed to proceed for a specific time.
 - The uptake is terminated by washing the cells with ice-cold buffer.
 - Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of HSK0935, and the IC₅₀ value is determined by fitting the data to a doseresponse curve.

In Vivo Urinary Glucose Excretion Studies

The glucosuric effect of HSK0935 was evaluated in animal models.





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Caption: General workflow for in vivo urinary glucose excretion study.

Protocol Details:

Foundational & Exploratory





- Animal Models: Male Sprague-Dawley rats and Rhesus monkeys are commonly used.
 Animals are housed individually in metabolic cages to allow for accurate urine collection.
- Dosing: HSK0935 is formulated in a suitable vehicle and administered orally via gavage. A
 vehicle control group is included in the study design.
- Urine Collection: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h) following compound administration. The total volume of urine is recorded.
- Glucose Analysis: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.
- Data Analysis: The total amount of glucose excreted in the urine is calculated by multiplying
 the urine volume by the glucose concentration. The results are typically expressed as mg of
 glucose excreted per unit of time.

Conclusion

The preclinical data for **HSK0935** demonstrate its potential as a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. Its robust in vitro activity translates to significant in vivo efficacy in promoting urinary glucose excretion in relevant animal models. The insulin-independent mechanism of action, coupled with its high selectivity, suggests a favorable therapeutic profile. Further investigation into its pharmacokinetic and safety profiles will be essential for its continued clinical development.

Note: This technical guide is based on publicly available preclinical data. More detailed information on experimental protocols, additional efficacy and safety studies, and pharmacokinetic data would be contained within the full study reports and regulatory submissions.

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